molecular formula C9H15NO B13158669 1-(Cyclopropylamino)-4-methylpent-3-en-2-one

1-(Cyclopropylamino)-4-methylpent-3-en-2-one

Cat. No.: B13158669
M. Wt: 153.22 g/mol
InChI Key: QUWTUVBILLBISX-UHFFFAOYSA-N
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Description

1-(Cyclopropylamino)-4-methylpent-3-en-2-one is an organic compound characterized by the presence of a cyclopropylamino group attached to a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylamino)-4-methylpent-3-en-2-one typically involves the reaction of cyclopropylamine with a suitable precursor, such as 4-methylpent-3-en-2-one. The reaction conditions often include the use of a solvent like ethanol or methanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylamino)-4-methylpent-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclopropylamino)-4-methylpent-3-en-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

1-(Cyclopropylamino)-4-methylpent-3-en-2-one can be compared with other similar compounds, such as:

    Cyclopropylamine derivatives: These compounds share the cyclopropylamino group and may exhibit similar reactivity and biological activity.

    Pentenone derivatives: Compounds with a pentenone backbone may have comparable chemical properties and applications.

Uniqueness: The presence of both the cyclopropylamino group and the pentenone backbone in this compound makes it unique, offering a combination of reactivity and potential biological activity that may not be found in other similar compounds.

Comparison with Similar Compounds

  • Cyclopropylamine
  • 4-Methylpent-3-en-2-one
  • Cyclopropyl ketones
  • Pentenone derivatives

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(cyclopropylamino)-4-methylpent-3-en-2-one

InChI

InChI=1S/C9H15NO/c1-7(2)5-9(11)6-10-8-3-4-8/h5,8,10H,3-4,6H2,1-2H3

InChI Key

QUWTUVBILLBISX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)CNC1CC1)C

Origin of Product

United States

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